molecular formula C19H23ClN4O B5587468 1-[3-chloro-4-(1-pyrrolidinyl)benzoyl]-4-(1H-imidazol-2-yl)piperidine

1-[3-chloro-4-(1-pyrrolidinyl)benzoyl]-4-(1H-imidazol-2-yl)piperidine

Cat. No. B5587468
M. Wt: 358.9 g/mol
InChI Key: POVLAMDVPOFEPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to "1-[3-chloro-4-(1-pyrrolidinyl)benzoyl]-4-(1H-imidazol-2-yl)piperidine" involves complex chemical reactions. For instance, a series of benzo[4,5]imidazo[1,2-a]pyridine derivatives have been synthesized through reactions involving specific precursors and catalysts, such as piperidine, in refluxing ethanol, yielding products in good to excellent yields within a relatively short time frame (Goli-Garmroodi et al., 2015).

Molecular Structure Analysis

The molecular structure of related compounds showcases intricate arrangements and bonding patterns. For example, the structure of a benzyl methyl piperidinyl dihydroimidazopyrrolopyridine compound reveals specific orientations and conformational details, such as the chair conformation of the piperidine ring, which are crucial for understanding the compound's chemical behavior and interactions (Pfaffenrot et al., 2012).

Chemical Reactions and Properties

Chemical reactions involving this compound and its derivatives can be complex and yield diverse products. For instance, reactions of certain precursors with 2H-azirines and 2-chloropyridines have been explored to produce imidazo[1,2-a]pyridines, demonstrating the compound's reactivity and potential for generating various structurally related molecules (Vuillermet et al., 2020).

Physical Properties Analysis

The physical properties of "1-[3-chloro-4-(1-pyrrolidinyl)benzoyl]-4-(1H-imidazol-2-yl)piperidine" and related compounds are directly influenced by their molecular structure. Such properties include solubility, melting points, and crystal structure, which are essential for understanding the compound's behavior in various environments and its suitability for specific applications. Detailed studies on similar compounds provide insight into these aspects, although specific information on this compound's physical properties requires further research.

Chemical Properties Analysis

The chemical properties, such as reactivity with different reagents, stability under various conditions, and the potential for undergoing specific reactions, are crucial for the development of pharmaceuticals. Research into compounds with similar structures has shed light on their binding interactions, reaction mechanisms, and potential therapeutic applications. For example, studies on piperidine derivatives have highlighted their significance in medicinal chemistry due to their diverse biological activities and roles as key intermediates in synthesizing complex molecules (Shim et al., 2002).

Scientific Research Applications

Chemical Synthesis and Catalyst Development

Recent developments in recyclable copper catalyst systems highlight the importance of C-N bond-forming cross-coupling reactions. These reactions involve various amines, including piperidine and imidazoles, as coupling partners with aryl halides employing copper-mediated systems. Such reactions are crucial for synthesizing complex organic molecules, potentially including compounds like "1-[3-chloro-4-(1-pyrrolidinyl)benzoyl]-4-(1H-imidazol-2-yl)piperidine" (Kantam et al., 2013).

Pharmacological Applications of Related Structures

Compounds with piperidine and imidazole scaffolds are extensively researched for their pharmacological applications. For example, dipeptidyl peptidase IV (DPP IV) inhibitors, which include pyrrolidines and piperidines, are significant for treating type 2 diabetes mellitus. These inhibitors aim to modulate the activity of incretin hormones to promote insulin secretion, demonstrating the therapeutic potential of structurally complex molecules for metabolic disorders (Mendieta, Tarragó, & Giralt, 2011).

Drug Discovery and Chemical Biology

Research into the chemical biology of compounds containing imidazole and piperidine units, such as "1-[3-chloro-4-(1-pyrrolidinyl)benzoyl]-4-(1H-imidazol-2-yl)piperidine," focuses on their potential as central nervous system (CNS) acting drugs. These compounds are investigated for their effects on neurotransmitter receptors, highlighting the broad interest in developing new therapeutic agents based on such molecular frameworks (Saganuwan, 2017).

Mechanism of Action

The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .

properties

IUPAC Name

(3-chloro-4-pyrrolidin-1-ylphenyl)-[4-(1H-imidazol-2-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN4O/c20-16-13-15(3-4-17(16)23-9-1-2-10-23)19(25)24-11-5-14(6-12-24)18-21-7-8-22-18/h3-4,7-8,13-14H,1-2,5-6,9-12H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POVLAMDVPOFEPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C=C(C=C2)C(=O)N3CCC(CC3)C4=NC=CN4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-chloro-4-(1-pyrrolidinyl)benzoyl]-4-(1H-imidazol-2-yl)piperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.